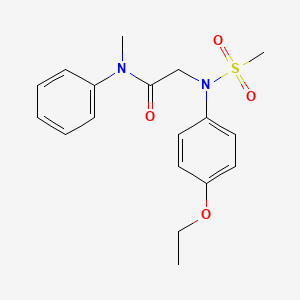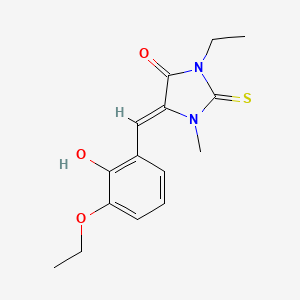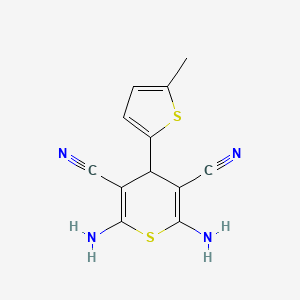![molecular formula C26H18Cl2N4O2 B4622332 6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)
6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dihydropyrano[2,3-c]pyrazole derivatives, including compounds similar to the one , often involves multicomponent reactions (MCRs) that offer efficient pathways to generate complex molecular scaffolds. For instance, an expedient, four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been catalyzed by trichloroacetic acid or ceric sulfate, demonstrating the versatility and efficiency of MCRs in synthesizing these compounds (Karimi-Jaberi et al., 2013).
Molecular Structure Analysis
The structural elucidation of these compounds is critical for understanding their chemical behavior. Spectroscopic and structural investigations, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction, are commonly employed. For instance, a comparative experimental and theoretical study on a synthetic analog of the biologically relevant 4H-pyran motif has been performed, emphasizing the importance of such analyses in comprehending the molecular structure (Kumar et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of dihydropyrano[2,3-c]pyrazole derivatives are influenced by their functional groups and molecular structure. Their reactions with various reagents can lead to a wide range of heterocyclic compounds, showcasing their versatility as building blocks in organic synthesis. For example, sodium ascorbate has been used as an expedient catalyst for the green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, illustrating the compound's reactivity (Kiyani & Bamdad, 2018).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are also of significant interest. The crystal structure, in particular, provides insights into the compound's stability and interactions. Research on the crystal and molecular structure of related compounds has been conducted to gain a deeper understanding of these aspects (Sharma et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are crucial for the compound's applications in chemical synthesis and potential industrial applications. Studies such as the synthesis, characterization, and crystal structure analysis contribute significantly to our understanding of these properties (Sharma et al., 2015).
Wissenschaftliche Forschungsanwendungen
Structural and Optical Properties
Derivatives similar to the compound have been studied for their structural and optical properties when formed into thin films. The research on 4H-pyrano[3,2-c]quinoline derivatives, which share a structural resemblance, has shown that these compounds maintain their chemical bonds even after deposition into thin films. The optical properties determined from spectrophotometer measurements indicate significant potential for applications in materials science, particularly in the development of nanocrystallites dispersed in an amorphous matrix, which is crucial for various optical and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition Performance
Research on pyranopyrazole derivatives, closely related to the compound of interest, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies reveal that derivatives like 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs show high inhibition efficiency, which could be leveraged in industrial applications to prevent metal corrosion (Yadav et al., 2016).
Photovoltaic Properties and Device Fabrication
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated for their application in organic-inorganic photodiode fabrication. These compounds have shown promise in enhancing the efficiency of photodiodes, which are crucial components in solar panels and other light-sensitive devices. The study provides insights into how the substitution of chlorophenyl groups can improve diode parameters, indicating the potential of similar derivatives for use in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Agents
Some derivatives of the compound, such as 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been synthesized and evaluated as potent antimicrobial agents. These compounds have demonstrated significant activity against various pathogens, highlighting their potential as templates for developing new antimicrobial drugs. The study underscores the importance of structural modifications in enhancing biological activities, which could be crucial for pharmaceutical research (El-ziaty et al., 2016).
Eigenschaften
IUPAC Name |
6-amino-3-(4-chlorophenyl)-4-[4-[(4-chlorophenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N4O2/c27-18-7-1-15(2-8-18)14-33-20-11-5-16(6-12-20)22-21(13-29)25(30)34-26-23(22)24(31-32-26)17-3-9-19(28)10-4-17/h1-12,22H,14,30H2,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQTUYAPJZTTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)Cl)N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622252.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4622255.png)

![3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4622272.png)

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4622293.png)
![methyl 4-ethyl-5-methyl-2-[({[4-(1-pyrrolidinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622296.png)

![3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde N-phenylthiosemicarbazone](/img/structure/B4622306.png)
![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4622313.png)
![3-[4-(allyloxy)-3,5-dibromophenyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4622321.png)
